molecular formula C12H16N2O3 B1305096 2,6-Dimethyl-4-(4-nitrophenyl)morpholine CAS No. 29842-64-6

2,6-Dimethyl-4-(4-nitrophenyl)morpholine

Cat. No.: B1305096
CAS No.: 29842-64-6
M. Wt: 236.27 g/mol
InChI Key: XCCYGUOUNHECSY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(4-nitrophenyl)morpholine (CAS 29842-64-6) is a nitrophenyl-substituted morpholine derivative of interest in chemical and pharmaceutical research. With a molecular formula of C12H16N2O3 and a molecular weight of 236.27 g/mol, this compound serves as a versatile synthetic intermediate and building block . Its structure features a morpholine ring, a common pharmacophore in medicinal chemistry, substituted with methyl groups at the 2 and 6 positions and a 4-nitrophenyl group at the 4 position. The nitro group on the phenyl ring is a key functional handle that can be readily reduced to the corresponding aniline, making this compound a valuable precursor for synthesizing more complex molecules for biological evaluation . Compounds with structurally similar 4-(4-nitrophenyl)heterocycles have been identified as important precursors in various medicinal chemistry campaigns, including the development of antidiabetic and antimigraine drugs, as well as kinase inhibitors . The morpholine ring is often used to fine-tune the physicochemical properties of drug candidates, such as solubility and metabolic stability. Researchers utilize this compound strictly For Research Use Only; it is not intended for diagnostic or therapeutic applications. For safe handling and storage, this product should be kept sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-4-(4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9-7-13(8-10(2)17-9)11-3-5-12(6-4-11)14(15)16/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCYGUOUNHECSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383991
Record name 2,6-dimethyl-4-(4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29842-64-6
Record name 2,6-dimethyl-4-(4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dimethyl 4 4 Nitrophenyl Morpholine and Analogues

Strategies for the Construction of the Morpholine (B109124) Ring System

The formation of the morpholine scaffold, a six-membered heterocycle containing both oxygen and nitrogen atoms, can be achieved through various synthetic strategies. For the specific case of 2,6-dimethylmorpholine (B58159), cyclization and ring-closing reactions are prominent approaches.

Cyclization Approaches for Substituted Morpholines (e.g., 2,6-Dimethylmorpholine)

A widely utilized method for the synthesis of 2,6-dimethylmorpholine is the acid-catalyzed cyclization of diisopropanolamine (B56660). This process involves the dehydration of the dialkanolamine to form the morpholine ring. The stereochemical outcome of this reaction, yielding either the cis or trans isomer of 2,6-dimethylmorpholine, is highly dependent on the reaction conditions.

Patented industrial processes have focused on maximizing the yield of the cis-isomer, which is often the more desired isomer for certain applications. One such process involves the simultaneous metering of diisopropanolamine and an excess of 90-120% strength sulfuric acid into a reactor without cooling. The reaction temperature is allowed to rise to 85-170°C due to the exothermic nature of the reaction, followed by heating at 150-190°C for an extended period while distilling off the water formed during the cyclization. researchgate.netmdpi.com This method has been reported to produce 2,6-dimethylmorpholine in high yields with a high proportion of the cis-isomer. researchgate.net

The table below summarizes the effect of varying reaction conditions on the isomer ratio in the synthesis of 2,6-dimethylmorpholine from diisopropanolamine using sulfuric acid, based on data from patent literature.

Table 1: Influence of Reaction Conditions on the Isomer Ratio of 2,6-Dimethylmorpholine

Molar Ratio (Diisopropanolamine:H₂SO₄) Temperature (°C) Time (h) Total Yield (%) cis-Isomer (%) trans-Isomer (%)
1:1.5 180 5 96 80 20

Ring-Closing Reactions for Morpholine Scaffold Formation

Alternative strategies for constructing the morpholine ring involve intramolecular ring-closing reactions. These methods often provide greater control over the substitution pattern and stereochemistry of the final product. While not as commonly used for the bulk synthesis of 2,6-dimethylmorpholine as the cyclization of diisopropanolamine, they are valuable for accessing a wider range of substituted morpholine analogues. These reactions can proceed through various mechanisms, including those that initiate with the addition of an alcohol moiety to an alkene.

Approaches for N-Arylation: Introduction of the 4-Nitrophenyl Moiety

The introduction of the 4-nitrophenyl group onto the nitrogen atom of the 2,6-dimethylmorpholine ring is typically achieved through N-arylation reactions. Nucleophilic aromatic substitution (SNAr) is a primary method for this transformation.

Nucleophilic Aromatic Substitution Reactions of Halonitrobenzenes with Amines (e.g., Morpholine, Thiomorpholine)

Nucleophilic aromatic substitution is a well-established method for forming carbon-nitrogen bonds with electron-deficient aromatic rings. In the context of synthesizing 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, this involves the reaction of 2,6-dimethylmorpholine with a 4-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene.

The reaction proceeds via an addition-elimination mechanism, where the amine attacks the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group in the para position is crucial for activating the aromatic ring towards nucleophilic attack and stabilizing this intermediate. Subsequently, the halide ion is eliminated, yielding the N-arylated product.

A common procedure for the analogous synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610) involves heating 4-fluoronitrobenzene and thiomorpholine (B91149) in a solvent like acetonitrile (B52724) in the presence of a base such as triethylamine. mdpi.com This reaction is heated to reflux for several hours to ensure completion. mdpi.com It is highly probable that a similar protocol would be effective for the reaction of 2,6-dimethylmorpholine with 4-fluoronitrobenzene. The higher reactivity of the fluoro-substituent compared to other halogens in SNAr reactions often makes 4-fluoronitrobenzene the preferred electrophile.

The table below outlines a typical set of reactants and conditions for a nucleophilic aromatic substitution to form an N-(4-nitrophenyl) substituted heterocycle, based on the synthesis of a thiomorpholine analogue.

Table 2: Typical Reaction Conditions for N-Arylation via Nucleophilic Aromatic Substitution

Nucleophile Electrophile Base Solvent Temperature (°C) Yield (%)

Transition Metal-Free N-Arylation Methods for Nitrophenyl-Substituted Morpholines

While transition-metal-catalyzed cross-coupling reactions are powerful tools for C-N bond formation, transition-metal-free methods for N-arylation have gained significant attention due to their potential for lower cost and reduced metal contamination in the final product. nih.gov For the synthesis of nitrophenyl-substituted morpholines, these methods can provide a viable alternative to traditional SNAr reactions.

One such method involves the use of diaryliodonium salts as arylating agents. For instance, the N-arylation of thiomorpholine with (4-nitrophenyl)(phenyl)iodonium triflate has been demonstrated as a transition-metal-free approach. mdpi.com These reactions are often promoted by a base and can proceed under relatively mild conditions. The development of such methods continues to be an active area of research, offering more sustainable and efficient routes to N-aryl heterocycles. nih.gov

Regioselectivity and Stereoselectivity in Synthesis of this compound Isomers

The synthesis of this compound involves key considerations of both regioselectivity and stereoselectivity.

Regioselectivity in the N-arylation step is straightforward. The nucleophilic attack occurs exclusively at the nitrogen atom of the 2,6-dimethylmorpholine ring, as it is the most nucleophilic site available for reaction with the electron-deficient aromatic ring of the 4-halonitrobenzene.

Stereoselectivity is a more nuanced aspect of this synthesis. The initial formation of the 2,6-dimethylmorpholine ring can produce a mixture of cis and trans isomers. As previously discussed, the reaction conditions for the cyclization of diisopropanolamine can be tuned to favor the formation of the cis-isomer. researchgate.netgoogle.com

When a specific stereoisomer of 2,6-dimethylmorpholine (either cis or trans) is used in the subsequent N-arylation reaction, the stereochemistry of the morpholine ring is generally expected to be retained. The N-arylation reaction occurs at the nitrogen atom and does not involve the chiral centers at the C2 and C6 positions of the morpholine ring. Therefore, if the starting material is, for example, cis-2,6-dimethylmorpholine (B33440), the final product is expected to be cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine. This principle is fundamental in stereoselective synthesis, where the chirality of a starting material is carried through to the product. The fungicide Fenpropimorph, which is chemically (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, serves as an example where the cis-stereochemistry of the 2,6-dimethylmorpholine moiety is a key structural feature.

Synthetic Routes to Precursors and Related Nitrophenyl Morpholine Derivatives

The construction of this compound relies on the availability of the foundational 2,6-dimethylmorpholine ring and an activated nitroaromatic compound. The primary approach for coupling these fragments is through a nucleophilic aromatic substitution reaction.

Preparation of Key Intermediates for Downstream Chemical Transformations

The synthesis of the target compound and its analogues is contingent upon the efficient preparation of two key intermediates: the substituted morpholine ring and the activated nitrophenyl precursor.

2,6-Dimethylmorpholine:

The 2,6-dimethylmorpholine core is a crucial building block. A common method for its synthesis involves the cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol) in the presence of a strong acid, such as sulfuric acid. This process typically involves heating the reaction mixture to drive the dehydration and subsequent ring closure. The reaction conditions can be optimized to favor the formation of the desired cis-isomer, which is often the more sought-after stereoisomer in various applications.

PrecursorReagentConditionsProductYield
DiisopropanolamineSulfuric AcidHeatingcis-2,6-DimethylmorpholineHigh

Table 1: Synthesis of the 2,6-Dimethylmorpholine Precursor

4-(4-Nitrophenyl)morpholine (B78992) and Analogues:

The introduction of the 4-nitrophenyl group onto the morpholine nitrogen is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, usually a halogen, from an activated aromatic ring by the secondary amine of the morpholine. The presence of the electron-withdrawing nitro group in the para position of the aromatic ring is crucial as it activates the ring towards nucleophilic attack.

A common precursor for this reaction is 1-fluoro-4-nitrobenzene, where the highly electronegative fluorine atom serves as an excellent leaving group. The reaction is generally carried out in the presence of a base to neutralize the hydrofluoric acid formed as a byproduct. Solvents such as acetonitrile are frequently employed. An analogous reaction can be performed with 1-chloro-4-nitrobenzene, though it may require more forcing conditions.

Based on these established methods for N-arylation of morpholines, the synthesis of this compound can be achieved by reacting cis-2,6-dimethylmorpholine with 1-fluoro-4-nitrobenzene.

Morpholine DerivativeAryl HalideBaseSolventProduct
Morpholine1-Fluoro-4-nitrobenzeneTriethylamineAcetonitrile4-(4-Nitrophenyl)morpholine
Thiomorpholine1-Fluoro-4-nitrobenzeneTriethylamineAcetonitrile4-(4-Nitrophenyl)thiomorpholine
cis-2,6-Dimethylmorpholine1-Fluoro-4-nitrobenzenee.g., K2CO3e.g., DMFThis compound

Table 2: Synthesis of Nitrophenyl Morpholine Derivatives via Nucleophilic Aromatic Substitution

Derivatization Strategies for Structural Diversification

The this compound scaffold offers several sites for chemical modification, allowing for the generation of a diverse range of analogues. The primary handles for derivatization are the nitro group on the phenyl ring and the morpholine ring itself.

Reactions Involving the Nitro Group:

The most common derivatization of the 4-nitrophenyl moiety is the reduction of the nitro group to an amine. This transformation is a key step in the synthesis of many biologically active compounds, as the resulting aniline (B41778) derivative can undergo a wide variety of subsequent reactions. Common reducing agents include catalytic hydrogenation (e.g., using palladium on carbon), metal-acid systems (e.g., tin or iron in hydrochloric acid), or transfer hydrogenation. The resulting 4-amino-phenyl)morpholine derivative can then be further functionalized through reactions such as acylation, sulfonylation, diazotization, or alkylation.

Oxidation of the Morpholine Ring:

The morpholine ring can also be a site for chemical modification. For instance, oxidation of the carbon atoms adjacent to the nitrogen can lead to the formation of morpholin-3-one (B89469) derivatives. Reagents such as sodium chlorite (B76162) can be used to achieve this transformation. researchgate.net This introduces a carbonyl group, which can serve as a handle for further synthetic manipulations.

Starting MaterialReagent/ReactionProduct
This compoundReduction (e.g., H2, Pd/C)4-(4-Aminophenyl)-2,6-dimethylmorpholine
4-(4-Nitrophenyl)morpholineOxidation (e.g., Sodium Chlorite)4-(4-Nitrophenyl)morpholin-3-one
4-(4-Aminophenyl)morpholineAcylation (e.g., Acetyl Chloride)N-(4-Morpholinophenyl)acetamide

Table 3: Examples of Derivatization Strategies for Structural Diversification

These derivatization strategies allow for the systematic modification of the physicochemical properties of the parent compound, which is a common practice in medicinal chemistry to optimize biological activity and pharmacokinetic profiles.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography Studies

Specific studies detailing the single-crystal X-ray diffraction of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine could not be located. As a result, information regarding its crystal system, space group, precise molecular conformation, intermolecular interactions, and crystal packing remains uncharacterized in the available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Chemical Shift Analysis

A ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Each unique carbon atom in the structure would give rise to a distinct signal, and its chemical shift (δ) would be indicative of its electronic environment.

Based on the analysis of related structures such as 4-(4-nitrophenyl)morpholine (B78992) and 2,6-dimethylmorpholine (B58159), the expected chemical shifts for the carbon atoms in this compound can be predicted. The carbons of the nitrophenyl group would appear in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the nitro group being the most deshielded. The carbons of the morpholine (B109124) ring would be found in the aliphatic region. The presence of the electron-withdrawing nitrophenyl group would influence the chemical shifts of the morpholine carbons attached to the nitrogen atom. The methyl groups would exhibit signals at the most upfield positions.

A hypothetical data table for the expected ¹³C NMR chemical shifts is presented below.

Carbon AtomExpected Chemical Shift (ppm)
C (aromatic, attached to NO₂)> 150
C (aromatic, attached to N)140 - 150
CH (aromatic)110 - 130
CH (morpholine, adjacent to O)65 - 75
CH₂ (morpholine, adjacent to N)45 - 55
CH₃15 - 25

This table is for illustrative purposes only and is based on predicted values.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D COSY, 1D NOE)

To confirm the connectivity of atoms and the stereochemistry of the molecule, advanced NMR techniques would be indispensable.

A 2D COSY (Correlation Spectroscopy) experiment would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the unambiguous assignment of the protons on the morpholine ring and the aromatic protons.

1D NOE (Nuclear Overhauser Effect) experiments would be vital for determining the spatial proximity of protons. Irradiation of a specific proton would lead to an enhancement of the signals of nearby protons, regardless of whether they are directly coupled. This technique would be particularly useful in establishing the relative stereochemistry of the two methyl groups on the morpholine ring (i.e., whether they are cis or trans to each other).

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would provide information about the functional groups present in the molecule.

Identification of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the morpholine moiety.

Key expected vibrational frequencies are tabulated below.

Functional GroupCharacteristic VibrationsExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric stretch1500 - 1570
Symmetric stretch1300 - 1370
Aromatic C=CStretch1450 - 1600
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
C-NStretch1180 - 1360
C-O-CAsymmetric stretch1070 - 1150

This table is for illustrative purposes only and is based on typical values for these functional groups.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy would provide insights into the electronic structure of the molecule.

Analysis of Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the 4-nitrophenyl chromophore. The presence of the electron-withdrawing nitro group and the electron-donating morpholino group on the benzene (B151609) ring would likely result in a significant absorption band in the UV region. The analysis of the absorption maxima (λmax) would provide information about the π → π* and n → π* electronic transitions within the molecule.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, especially Density Functional Theory (DFT), are widely used to model the properties of molecular systems. nih.govresearchgate.net These methods provide a robust framework for understanding the geometry, electronic structure, and various molecular properties of the title compound.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For morpholine (B109124) derivatives, DFT calculations are frequently used to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. ekb.egresearchgate.net

Electronic structure analysis provides information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties. These calculations reveal details about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.

Table 1: Selected Optimized Geometric Parameters for Analogous Compounds Data presented for the related compound 4-(4-Nitrophenyl)morpholine (B78992) as a reference.

ParameterBond Length (Å)
O1—C11.411
O1—C41.418
N1—C21.463
O2—N21.224
O3—N21.227
Parameter Bond Angle (º)
C1-O1-C4112.60
C2-N1-C3111.18
C7-C8-N2119.25
Source: researchgate.netnih.gov

Once the molecular geometry is optimized, various electronic properties can be calculated. These properties describe how a molecule responds to an external electric field and are crucial for applications in materials science, particularly in nonlinear optics. researchgate.net

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.net

Hyperpolarizability (β and γ): These are higher-order terms that describe the nonlinear response of a molecule to a strong electric field. Molecules with large hyperpolarizability values are of interest for nonlinear optical (NLO) applications. researchgate.net The "push-pull" nature of the title compound (electron-donating morpholine ring connected to an electron-withdrawing nitrophenyl group) suggests it may possess significant NLO properties.

DFT and ab initio methods are employed to calculate these properties, providing theoretical predictions that can guide experimental work. researchgate.netresearchgate.net

Table 2: Calculated Molecular Properties (Theoretical values; specific calculations for the title compound would be required for precise data.)

PropertySymbolTypical Units
Dipole MomentµDebye
Mean Polarizabilityαa.u.
First Hyperpolarizabilityβa.u.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural characterization of newly synthesized compounds. mdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, from which NMR chemical shifts can be derived. researchgate.netresearchgate.net Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to confirm the molecular structure. mdpi.comscispace.com

For 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, calculations would predict the chemical shifts for the protons and carbons of the dimethylmorpholine ring and the nitrophenyl group. The predicted shifts would reflect the electronic environment of each nucleus. For instance, the aromatic protons on the nitrophenyl ring would be significantly affected by the electron-withdrawing nitro group, while the protons of the methyl groups on the morpholine ring would have characteristic shifts in the aliphatic region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative data based on typical ranges for related structures; specific calculations are needed for precise values.)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic (C-H)7.0 - 8.5110 - 155
Morpholine (CH₂)2.5 - 4.050 - 70
Morpholine (CH-CH₃)3.5 - 4.565 - 75
Methyl (CH₃)1.0 - 1.515 - 25
Source: mdpi.comscispace.com

Theoretical vibrational analysis computes the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. q-chem.com This analysis is performed after geometry optimization to confirm that the structure is at a true energy minimum (indicated by the absence of imaginary frequencies) and to assign the vibrational modes to specific atomic motions. mdpi.com

For this compound, the calculated vibrational spectrum would show characteristic frequencies for:

N-O stretching of the nitro group.

C-N stretching of the morpholine nitrogen.

C-O-C stretching of the morpholine ether linkage.

Aromatic C-H and C=C stretching.

Aliphatic C-H stretching of the methyl and methylene groups.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. epa.gov

Table 4: Predicted Characteristic Vibrational Frequencies (Illustrative data based on typical ranges for functional groups.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Nitro (NO₂)Symmetric Stretch1300 - 1370
Aromatic C=CStretching1450 - 1600
Morpholine C-O-CStretching1070 - 1150
Source: epa.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. wolfram.com It is a valuable tool for predicting molecular reactivity and intermolecular interactions. chemrxiv.orgchemrxiv.org The MEP surface is colored to represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would be expected to show a highly negative potential (red) around the oxygen atoms of the nitro group, making them likely sites for hydrogen bonding or electrophilic interaction. ekb.eg A less negative region might be found near the oxygen atom of the morpholine ring. In contrast, the regions around the aromatic protons and other hydrogen atoms would likely show a positive potential (blue). This analysis provides a qualitative prediction of how the molecule will interact with other chemical species. chemrxiv.org

Identification of Reactive Sites and Charge Distribution

Theoretical calculations are crucial for identifying the reactive sites and understanding the charge distribution within the this compound molecule. Methods such as Mulliken atomic charge analysis and Molecular Electrostatic Potential (MEP) mapping are employed to elucidate the electronic characteristics of the molecule.

Mulliken charge analysis provides a quantitative measure of the partial atomic charges, indicating the electron distribution among the atoms. researchgate.netresearchgate.net In this compound, the nitrogen and oxygen atoms are expected to carry negative charges due to their high electronegativity, making them nucleophilic centers. Specifically, the oxygen atoms of the nitro group and the oxygen atom within the morpholine ring would be highly negative. The nitrogen atom of the nitro group would also be negative, though potentially less so than the heterocyclic nitrogen. researchgate.net Conversely, hydrogen atoms typically exhibit positive Mulliken charges, identifying them as potential electron acceptors. researchgate.net The carbon atoms attached to electronegative atoms will also carry partial positive charges, marking them as electrophilic sites.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the MEP surface would show the most negative potential (red) around the oxygen atoms of the nitro group, highlighting them as the primary sites for electrophilic interactions. The morpholine oxygen would also be an electron-rich region. Positive potential (blue) would be concentrated around the hydrogen atoms.

AtomPredicted Charge (arbitrary units)Implication
O (Nitro Group)Highly NegativeSite for electrophilic attack
O (Morpholine Ring)NegativeNucleophilic center
N (Morpholine Ring)NegativeNucleophilic center
N (Nitro Group)NegativeNucleophilic center
H (Aliphatic)PositiveElectron acceptor
C (Aromatic, near NO2)PositiveSite for nucleophilic attack

Natural Bond Orbital (NBO) Analysis

Investigation of Intramolecular Bonding and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. researchgate.netacadpubl.eu This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals, aligning with Lewis structures. nih.gov

For this compound, NBO analysis would reveal significant intramolecular charge transfer (ICT) interactions. These interactions occur due to orbital overlap between filled (donor) and vacant (acceptor) orbitals, leading to the stabilization of the molecule. The key donor orbitals are typically the lone pairs (n) on the oxygen and nitrogen atoms, while the acceptor orbitals are the anti-bonding orbitals (σ* or π*) of neighboring bonds.

A crucial interaction in this molecule would be the delocalization of the lone pair of the morpholine nitrogen atom into the π* anti-bonding orbitals of the nitrophenyl ring. This n → π* interaction signifies a significant charge transfer from the morpholine moiety to the electron-withdrawing nitrophenyl group, contributing to the stability of the molecule. Similarly, lone pairs on the oxygen atoms of the nitro group and the morpholine ring can participate in hyperconjugative interactions with adjacent anti-bonding orbitals. The magnitude of the stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their importance. A higher E(2) value indicates a stronger interaction. acadpubl.eu

Table 2: Expected Major NBO Interactions and Stabilization Energies in this compound (Note: This table is illustrative and based on principles of NBO analysis applied to the structure.)

Donor NBOAcceptor NBOType of InteractionPredicted Significance
LP (N_morpholine)π* (C_aromatic - C_aromatic)n → πHigh
LP (O_morpholine)σ (C_aliphatic - N_morpholine)n → σModerate
LP (O_nitro)π (N_nitro - C_aromatic)n → πModerate
σ (C-H)σ (C-N)σ → σ*Low

Hirshfeld Surface Analysis for Intermolecular Interactions

Quantification of Specific Intermolecular Contacts (e.g., H…H, O…H/H…O interactions)

For this compound, the Hirshfeld surface would be dominated by several key interactions. The most significant contacts are typically H···H interactions, which arise from the abundance of hydrogen atoms on the molecular surface and generally account for a large percentage of the total surface area. mdpi.com

Given the presence of the nitro group and the morpholine oxygen, O···H/H···O interactions are also expected to play a crucial role in the crystal packing. These contacts represent weak C-H···O hydrogen bonds, which are significant in stabilizing the crystal structure. mdpi.commdpi.com The fingerprint plot for these interactions would show distinct "spikes," with the positions of the spikes indicating the distances of the contacts. Other potential interactions include C···H, N···H, and π-π stacking interactions involving the nitrophenyl rings of adjacent molecules. researchgate.netnih.gov

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: The percentages are representative values based on analyses of similar molecules containing morpholine and nitrophenyl groups.)

Intermolecular ContactPredicted Contribution (%)Type of Interaction
H···H40 - 50%van der Waals forces
O···H / H···O20 - 30%Weak C-H···O hydrogen bonds
C···H / H···C10 - 15%van der Waals forces
N···H / H···N5 - 10%Weak C-H···N interactions
C···C< 5%π-π stacking

Conformational Analysis and Energy Landscapes of Substituted Morpholines

The morpholine ring is a flexible six-membered heterocycle that predominantly adopts a chair conformation to minimize steric strain. nih.gov The substituents on the ring can exist in either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions, which are a form of steric hindrance that destabilizes the conformation. sapub.org

In this compound, the morpholine ring is expected to be in a chair conformation. The two methyl groups at the C2 and C6 positions and the 4-nitrophenyl group at the N4 position significantly influence the conformational preference and energy landscape. For a cis-2,6-dimethylmorpholine (B33440), one methyl group would be axial and the other equatorial, while for the trans isomer, both would be either diaxial or diequatorial. The diequatorial conformation is significantly more stable.

The large 4-nitrophenyl group attached to the nitrogen atom also has a conformational preference. Studies on related molecules like 4-(4-nitrophenyl)morpholine and 4-(4-nitrophenyl)thiomorpholine (B1608610) show that the nitrophenyl group can occupy either a quasi-axial or a quasi-equatorial position. mdpi.comresearchgate.net The final conformation is a result of the balance between steric effects and intermolecular interactions in the solid state. mdpi.com The presence of the 2,6-dimethyl groups would further influence the rotational barrier and the preferred orientation of the nitrophenyl group relative to the morpholine ring. Computational studies can map the potential energy surface to identify the global minimum energy conformation and the energy barriers for interconversion between different conformers. The stability of different conformers (e.g., Chair-Equatorial vs. Chair-Axial) can be determined by calculating their relative energies. nih.gov

Structure Activity Relationship Sar and Pharmacophore Modeling of 2,6 Dimethyl 4 4 Nitrophenyl Morpholine and Analogues

The Morpholine (B109124) Moiety as a Pharmacophore in Bioactive Compounds

The morpholine ring is a heterocyclic motif frequently incorporated into the structure of bioactive molecules and approved drugs. researchgate.net Its prevalence is due to a combination of favorable physicochemical properties and its ability to engage in meaningful interactions with biological targets. Often classified as a "privileged structure," the morpholine moiety can significantly enhance the therapeutic potential of a lead compound. researchgate.net

Influence on Potency, Selectivity, and Drug-Like Properties

Furthermore, the morpholine scaffold can improve metabolic stability. By replacing more metabolically labile groups, the morpholine ring can increase a drug's half-life, a desirable trait for reducing dosing frequency. The structural rigidity and defined conformation of the morpholine ring can also lead to higher binding affinity and selectivity for a specific biological target by orienting other crucial functional groups in an optimal position for interaction. acs.org

Table 1: Influence of Morpholine Moiety on Drug Properties

Property Contribution of Morpholine Moiety Rationale
Solubility Often increases aqueous solubility The nitrogen atom can be protonated at physiological pH.
Potency Can enhance biological activity Acts as a rigid scaffold to correctly orient other binding groups; participates in hydrogen bonding. acs.org
Selectivity May improve target selectivity The defined shape restricts binding to specific receptor or enzyme pockets.
Metabolic Stability Generally increases stability The ring is often more resistant to metabolic degradation than other amine-containing groups.

| Permeability | Can improve cell membrane permeability | Balances hydrophilic and lipophilic character, aiding passage across biological barriers. |

Impact on Molecular Interactions with Diverse Biological Targets

The morpholine moiety is not merely a passive scaffold; it actively participates in molecular interactions that are critical for biological activity. The oxygen atom in the ring is a hydrogen bond acceptor, a crucial feature for anchoring a molecule within the active site of an enzyme or the binding pocket of a receptor. acs.org The nitrogen atom can also act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor.

Role of the Nitrophenyl Substituent in Modulating Chemical and Biological Profiles

Electronic Effects of the Nitro Group on Molecular Reactivity and Activity

The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its presence on the phenyl ring significantly reduces the electron density of the aromatic system through both inductive and resonance effects. This electron-withdrawing nature has several important consequences:

Modulation of Basicity: The electron-withdrawing effect is transmitted to the morpholine nitrogen, reducing its basicity (pKa). This can alter the compound's ionization state at physiological pH, impacting its solubility, permeability, and interaction with targets.

Aromatic Interactions: The electron-deficient nitrophenyl ring can participate in favorable π-π stacking interactions with electron-rich aromatic residues (e.g., tryptophan, tyrosine) in a protein's binding site.

Bioreduction: In biological systems, the nitro group can be enzymatically reduced to form reactive intermediates like nitroso and hydroxylamine (B1172632) species, and ultimately the corresponding amine. This bioreduction can be a mechanism of action for some compounds, as the reactive intermediates can covalently modify biological macromolecules.

Positional Isomerism and its Implications for Structure-Activity Relationships

The position of the nitro group on the phenyl ring is critical and can dramatically alter the molecule's biological activity. Moving the nitro group from the para (4-position) to the meta (3-position) or ortho (2-position) would change the electronic distribution and steric profile of the molecule.

Para (4) Isomer: The electron-withdrawing resonance effect is strongest at the para position, leading to the most significant reduction in electron density on the phenyl ring and the most pronounced effect on the morpholine nitrogen's basicity.

Meta (3) Isomer: In the meta position, the nitro group exerts its electron-withdrawing effect primarily through induction, which is weaker than the resonance effect seen from the para and ortho positions. This would result in a different electronic profile and potentially altered binding interactions.

Ortho (2) Isomer: The ortho position combines strong resonance and inductive effects with a significant steric effect. The proximity of the bulky nitro group to the morpholine ring could force a specific conformation (torsion angle) between the two rings, which might be either favorable or detrimental to binding with a biological target.

Table 2: Implications of Nitro Group Positional Isomerism

Position Electronic Effect Steric Hindrance Potential SAR Implications
Ortho (2-NO₂) Strong resonance and inductive effects High May enforce a specific, potentially high-affinity, conformation or cause steric clashes that prevent binding.
Meta (3-NO₂) Primarily inductive effect (weaker) Low Results in a different charge distribution, potentially altering binding mode and selectivity compared to ortho/para isomers.

| Para (4-NO₂) | Strong resonance and inductive effects | Low | Maximizes the electron-withdrawing effect on the ring and morpholine nitrogen without direct steric hindrance. |

Stereochemistry and its Role in Molecular Recognition and Biological Interaction

The presence of two methyl groups at the 2- and 6-positions of the morpholine ring introduces stereoisomerism. These two substituents can be on the same side of the ring (cis isomer) or on opposite sides (trans isomer). Each of these diastereomers is chiral and can exist as a pair of enantiomers. Biological systems, particularly protein targets like receptors and enzymes, are chiral environments. nih.gov Consequently, the different stereoisomers of 2,6-dimethyl-4-(4-nitrophenyl)morpholine are expected to have distinct biological activities. biomedgrid.com

For 2,6-disubstituted morpholines, the cis isomer typically forces the two substituents into equatorial positions in the stable chair conformation, while the trans isomer results in one axial and one equatorial substituent. ru.nl This difference in conformation significantly alters the shape and the way the molecule presents its interacting groups to a biological target. Therefore, the separation and biological evaluation of individual stereoisomers are crucial steps in the structure-activity relationship study of this compound and its analogues. The activity of one isomer over another provides critical insights into the topology of the biological target's binding site. nih.gov

Enantiomeric Purity and Diastereomeric Ratios in SAR Studies

The presence of two chiral centers at the C-2 and C-6 positions of the morpholine ring in 2,6-dimethylmorpholine (B58159) derivatives results in the existence of stereoisomers, specifically cis (diequatorial) and trans (axial-equatorial) diastereomers. Research has consistently shown that the spatial arrangement of the methyl groups significantly impacts the compound's antifungal activity.

The fungistatic effect of these derivatives can be influenced by the ratio of diastereomers. A synergistic joint action has been observed where altering the ratio of diastereomers can noticeably increase the fungistatic effect against fungi like Botrytis cinerea. scirp.org This highlights the importance of not only isolating the more active isomer but also understanding the potential for synergistic interactions between isomers.

Table 1: Influence of Stereochemistry on Fungicidal Activity

Compound Series Isomer Relative Activity Target Fungi (Example)
Daphneolone (B1638094) Analogs cis-2,6-dimethylmorpholine (B33440) Higher Valsa mali
Daphneolone Analogs trans-2,6-dimethylmorpholine Lower Valsa mali
Dodemorph cis (diequatorial) Higher Botrytis cinerea

Comparative Structure-Activity Analysis with Related Morpholine Derivatives

The substitution of the oxygen atom in the morpholine ring with a sulfur atom to form a thiomorpholine (B91149) analog introduces significant changes to the molecule's physicochemical properties and, consequently, its biological activity. researchgate.netjchemrev.com Thiomorpholine is a thio analog of morpholine where the ether oxygen is replaced by a sulfur atom. jchemrev.comjchemrev.com This alteration affects the ring's conformation and the electronic properties of the molecule.

Crystallographic studies of 4-(4-nitrophenyl)morpholine (B78992) and its thio-analogue, 4-(4-nitrophenyl)thiomorpholine (B1608610), reveal distinct differences in their solid-state structures. mdpi.com The morpholine ring in the oxygen-containing compound adopts a chair conformation with the 4-nitrophenyl group in a quasi-equatorial position. researchgate.net In contrast, the thiomorpholine analog also adopts a low-energy chair conformation, but the 4-nitrophenyl group resides in a quasi-axial position. mdpi.com This conformational variance, driven by the different atomic size and bonding angles of sulfur versus oxygen, can lead to different binding modes at a biological target.

From a biological activity standpoint, the replacement can be variable. In one study on dihydroquinoline derivatives, the morpholine analog exhibited better antitubercular potency than the thiomorpholine analog. jchemrev.com This suggests that the oxygen atom may be involved in crucial hydrogen bonding interactions within the target's active site that the sulfur atom cannot replicate as effectively. Both morpholine and thiomorpholine scaffolds, however, are considered "privileged," meaning they are frequently found in bioactive compounds across a range of therapeutic and agricultural applications. researchgate.netjchemrev.com

The biological activity of the this compound scaffold can be finely tuned by altering substituents on either the morpholine or the phenyl ring.

Phenyl Ring Substituents: The 4-nitro group on the phenyl ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. SAR studies on related fungicidal compounds have shown that both the nature and position of substituents on the phenyl ring are critical for activity. researchgate.net For example, in some series, halogen substitutions (fluorine, chlorine, bromine) on the phenyl ring can enhance fungicidal activity. rhhz.nete3s-conferences.org Often, electron-releasing groups like methyl or methoxy (B1213986) on the phenyl ring have been shown to play an eminent part in the activity of other morpholine-containing bioactive molecules. jchemrev.com The optimal substituent depends on the specific target and pathogen. For instance, in one series of daphneolone analogs, a 4-bromine substituted phenyl group resulted in the highest activity against Valsa mali. rhhz.net

Morpholine Ring Substituents: While the core subject has 2,6-dimethyl substitution, other modifications to the morpholine ring can also impact activity. For example, the introduction of polar groups, such as a sulfone moiety, has been found to be detrimental to the antifungal activity of some analogs. nih.gov This suggests that maintaining a certain level of lipophilicity is crucial for the compound to penetrate fungal cell membranes and reach its target. The basic tertiary nitrogen atom within the morpholine ring is generally considered essential for the activity of this class of fungicides. nih.gov

Table 2: Effect of Phenyl Ring Substituents on Fungicidal Activity of Morpholine Analogs

Parent Compound Series Phenyl Ring Substituent Position Observed Effect on Activity
Daphneolone Analogs -Br 4 Increased activity against V. mali
Daphneolone Analogs -Cl 4 Moderate activity
Daphneolone Analogs -F 4 Lower activity than -Cl and -Br

Theoretical Approaches to SAR (e.g., QSAR, Molecular Docking Studies)

Computational chemistry provides powerful tools for understanding and predicting the SAR of complex molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For morpholine derivatives, QSAR models can be built using various molecular descriptors that quantify properties like steric bulk, electronic effects, and lipophilicity. These models can then predict the fungicidal activity of newly designed, unsynthesized compounds, thereby streamlining the discovery process. nih.govbiointerfaceresearch.com For instance, a QSAR model might reveal that specific electronic properties of the phenyl ring and a certain range of lipophilicity are key determinants of high antifungal potency.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme. researchgate.net For morpholine fungicides that inhibit sterol biosynthesis, docking studies can elucidate how these molecules fit into the active site of enzymes like sterol Δ¹⁴-reductase or sterol Δ⁸-Δ⁷-isomerase. nih.gov These studies can rationalize the observed SAR, such as why the cis-isomer is more active than the trans-isomer. By visualizing the binding mode, researchers can identify key interactions, like hydrogen bonds or hydrophobic interactions, between the inhibitor and the enzyme. jmchemsci.com For example, docking might show that the nitro group of this compound forms a critical hydrogen bond with an amino acid residue in the active site, while the dimethylmorpholine moiety fits into a specific hydrophobic pocket, explaining the importance of these structural features.

These theoretical approaches are integral to modern agrochemical research, enabling a more rational design of potent and selective fungicides based on the 2,6-dimethylmorpholine scaffold. nih.gov

Potential Applications and Broader Research Context in Chemical and Biological Sciences

Role as Synthetic Intermediates in Pharmaceutical Chemistry

Morpholine (B109124) derivatives are crucial building blocks in the synthesis of a wide array of therapeutic agents. nih.gov The morpholine moiety can influence a compound's solubility, metabolic stability, and ability to cross biological membranes, making it a valuable component in drug design. nih.govresearchgate.net

The versatility of the morpholine structure allows for its incorporation into molecules targeting a diverse range of diseases.

Anticoagulants: While direct evidence for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is unavailable, other nitrophenyl-morpholine derivatives serve as key intermediates in the synthesis of modern anticoagulants. For instance, a related structure is pivotal in the production of a widely used medication for preventing blood clots.

Kinase Inhibitors: The morpholine ring is a common feature in numerous kinase inhibitors developed for cancer therapy. ijprems.com Its presence can contribute to the molecule's interaction with the target protein. ijprems.com The development of selective kinase inhibitors is an active area of research, with morpholine derivatives playing a significant role. nih.gov

Antimicrobials: The morpholine scaffold is present in various antibacterial and antifungal agents. nih.gov Research continues to explore new morpholine-containing compounds to combat the growing challenge of antimicrobial resistance. The modification of the morpholine ring and its substituents is a key strategy in developing new antimicrobial candidates. researchgate.net

Table 1: Examples of Morpholine-Containing Drug Candidates and Their Therapeutic Targets
Therapeutic AreaDrug Candidate ClassRole of Morpholine Scaffold
AnticoagulationFactor Xa InhibitorsKey synthetic intermediate for the active pharmaceutical ingredient.
OncologyPI3K/mTOR InhibitorsContributes to binding affinity and selectivity for the target kinase. ijprems.com
Infectious DiseasesAntibacterial/Antifungal AgentsForms part of the core structure responsible for antimicrobial activity. nih.gov

Contributions to Agrochemical Development

The application of morpholine derivatives extends beyond pharmaceuticals into the realm of agriculture, where they are investigated for their potential to protect crops. acs.orgresearchgate.net

Morpholine-based compounds have been developed as effective agents for crop protection. e3s-conferences.org For example, certain morpholine fungicides work by inhibiting sterol biosynthesis in fungi. researchgate.net The ongoing need for new and effective agrochemicals drives the research into novel morpholine derivatives with improved efficacy and environmental profiles. acs.orgbohrium.com

Table 2: Application of Morpholine Derivatives in Agrochemicals
Agrochemical ClassMechanism of Action (Example)Significance
FungicidesInhibition of sterol biosynthesis in fungal pathogens. researchgate.netControl of a wide range of plant diseases in cereals and other crops. chemicalbook.com
HerbicidesDisruption of essential plant biochemical pathways.Weed management to improve crop yields. e3s-conferences.org
InsecticidesNeurotoxic effects on specific insect pests.Pest control to protect crops from damage.

Advanced Materials Science Applications

In the field of materials science, morpholine and its derivatives are utilized for their chemical properties that can enhance the performance and longevity of various materials. e3s-conferences.org

Morpholine itself is used as a corrosion inhibitor, particularly in boiler water systems, due to its ability to neutralize acidic species and form a protective film on metal surfaces. sanminglobe.comnih.gov Morpholine derivatives are also investigated for their potential as corrosion inhibitors for various metals in different acidic environments. researchgate.net The presence of heteroatoms like nitrogen and oxygen in the morpholine ring allows these molecules to adsorb onto metal surfaces, thereby preventing corrosion. researchgate.net

Table 3: Morpholine Derivatives in Materials Science
Application AreaFunctionUnderlying Principle
Corrosion InhibitionForms a protective layer on metal surfaces. researchgate.netAdsorption onto the metal surface via heteroatoms, preventing contact with corrosive agents. researchgate.net
Polymer ChemistryCuring agents, stabilizers, and cross-linking agents. e3s-conferences.orgParticipation in polymerization reactions to form stable polymer networks. e3s-conferences.org
Industrial AdditivesEmulsifiers, brighteners in detergents. researchgate.netSurface-active properties and chemical stability. researchgate.net

Future Directions in Morpholine-Based Compound Research

The future of research involving morpholine-based compounds is promising and multifaceted. In medicinal chemistry, the focus is on designing novel derivatives with enhanced biological activities and improved safety profiles to address unmet medical needs. nih.gov The exploration of morpholine scaffolds in new therapeutic areas, such as neurodegenerative diseases, is an expanding field of study. nih.govnih.gov

In agrochemicals, the development of next-generation morpholine-based fungicides and herbicides will be driven by the need for more sustainable and environmentally friendly crop protection solutions. e3s-conferences.org In materials science, the synthesis of new morpholine derivatives as advanced corrosion inhibitors and functional additives for high-performance materials continues to be an area of active research. e3s-conferences.org The versatility of the morpholine ring ensures its continued importance as a key building block in the creation of new and innovative chemical entities across various scientific disciplines.

Design of Novel Scaffolds and Chemical Modifications for Enhanced Properties

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to improve the pharmacokinetic properties of drug candidates, such as water solubility and metabolic stability. acs.orgresearchgate.net The design of novel scaffolds based on the this compound framework involves strategic chemical modifications to enhance its biological activity and target specificity.

Structural Modifications and Their Rationale:

Morpholine Ring Substitutions: The cis-2,6-dimethyl substitution on the morpholine ring introduces specific stereochemistry that can influence the molecule's three-dimensional conformation and its interaction with biological targets. Further modifications at other positions of the morpholine ring could be explored to optimize binding affinity and selectivity.

Phenyl Ring Modifications: The 4-nitrophenyl group is a key feature of the molecule. The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group (-NH2). This amino group serves as a versatile chemical handle for introducing a wide variety of substituents through amide coupling or other reactions, allowing for the creation of a library of derivatives. This approach is crucial for structure-activity relationship (SAR) studies, which aim to identify the chemical features responsible for a compound's biological effects. mdpi.come3s-conferences.org For instance, linking other heterocyclic moieties to the phenyl group has been shown to yield compounds with potent cytotoxic activity against cancer cell lines. e3s-conferences.org

Scaffold Hopping: This strategy involves replacing the central morpholine core with other heterocyclic systems while retaining key pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties. nih.gov For example, the replacement of the oxygen atom in the morpholine ring with a sulfur atom to create a thiomorpholine (B91149) analog can increase lipophilicity, which may alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile. jchemrev.com

The overarching goal of these modifications is to fine-tune the molecule's electronic, steric, and hydrophobic properties to achieve enhanced potency, selectivity, and drug-like characteristics. The versatility of the morpholine scaffold makes it an attractive starting point for developing new therapeutic agents and chemical probes. e3s-conferences.orgfrontiersin.org

Development of Advanced Synthetic Methodologies

The synthesis of polysubstituted morpholines like this compound has been a focus of significant research, leading to the development of various advanced synthetic methodologies. These methods aim to provide efficient, stereocontrolled, and diverse routes to this important class of compounds.

Key Synthetic Approaches:

Nucleophilic Aromatic Substitution (SNAr): A common method for synthesizing N-aryl morpholines involves the reaction of a morpholine derivative with an activated aryl halide. For instance, 4-(4-nitrophenyl)morpholine (B78992) can be synthesized via the condensation of morpholine with 4-fluoronitrobenzene or 4-chloronitrobenzene under basic conditions. mdpi.com This approach is generally efficient and can be adapted for combinatorial synthesis to generate libraries of related compounds.

Palladium-Catalyzed Carboamination: This powerful method allows for the stereoselective synthesis of cis-disubstituted morpholines from readily available amino alcohol precursors. The key step is a palladium-catalyzed reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov This strategy offers a modular approach, permitting variation in the substituents on the morpholine ring. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a highly efficient route for the de novo assembly of highly substituted morpholine rings in a single step. For example, an Ugi multicomponent reaction followed by an intramolecular cyclization can provide rapid access to a diverse range of morpholine derivatives. acs.org This approach is particularly valuable for creating compound libraries for high-throughput screening. acs.org

Green Synthesis Approaches: More recently, efforts have been directed towards developing more environmentally friendly synthetic methods. One such approach involves a one- or two-step, redox-neutral protocol using inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols into morpholines. chemrxiv.org This method offers significant environmental and safety benefits over traditional approaches. chemrxiv.org

The development of these advanced synthetic methodologies has significantly expanded the accessibility of complex morpholine derivatives, facilitating their exploration in various scientific fields.

Integrated Computational and Experimental Approaches for Rational Design

The rational design of novel compounds based on the this compound scaffold is greatly enhanced by the integration of computational and experimental techniques. This synergistic approach allows for the prediction of biological activity and pharmacokinetic properties, thereby guiding the synthesis of the most promising candidates and reducing the time and cost of drug discovery. mdpi.comnih.gov

Computational Tools and Their Applications:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For example, pyrimidine-morpholine hybrids have been designed and evaluated as potential Src kinase inhibitors for cancer therapy using molecular docking to study their interactions with the target protein's active site. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the binding interactions predicted by molecular docking. mdpi.com This has been used to validate the stability of tetrahydroquinoline derivatives bearing a morpholine moiety within the active site of the mTOR kinase. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: These methods correlate the chemical structure of a series of compounds with their biological activity. Computational models can be built to predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. frontiersin.org

ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds. nih.gov This helps in the early identification of candidates with favorable drug-like properties and avoids late-stage failures in drug development. nih.govresearchgate.net

The Integrated Workflow:

The process typically begins with the computational design of a virtual library of derivatives based on the lead scaffold. These virtual compounds are then screened in silico for their predicted binding affinity, selectivity, and ADME properties. The most promising candidates are then synthesized and subjected to experimental validation through in vitro biological assays. nih.gov The experimental results are then used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that accelerates the discovery of new and effective molecules. nih.gov This integrated approach has been successfully applied to the development of morpholine-containing compounds for various therapeutic areas, including cancer and neurodegenerative diseases. researchgate.netnih.gov

Q & A

Q. What synthetic routes are commonly employed for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. A typical method involves reacting 2,6-dimethylmorpholine with 4-chloronitrobenzene under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions . Yield optimization often requires stepwise addition of reactants and purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for structural characterization of this compound?

Key techniques include:

  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) and confirms stereochemistry .
  • NMR spectroscopy : Distinguishes methyl groups (δ 1.2–1.5 ppm for CH₃) and nitrophenyl protons (δ 7.5–8.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 276.3 for [M+H]⁺) .
  • HPLC/LC-MS : Assesses purity (>95% for pharmacological studies) .

Q. What preliminary biological assays are used to evaluate its activity?

Standard assays include:

  • Enzyme inhibition : Testing against targets like cytochrome P450 or kinases via fluorometric/colorimetric assays (IC₅₀ values) .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How do substituent variations (e.g., nitro position) impact structure-activity relationships (SAR)?

Comparative studies show:

  • Nitro group at 4-position : Enhances π-π stacking with aromatic residues in enzyme active sites, improving inhibition (e.g., 70% inhibition of CYP3A4 vs. 40% for 3-nitro derivatives) .
  • Methyl groups on morpholine : Increase lipophilicity (logP ≈ 2.8), enhancing membrane permeability but reducing solubility .
  • Example SAR table:
SubstituentBioactivity (IC₅₀, μM)Solubility (mg/mL)
4-Nitrophenyl0.450.12
3-Nitrophenyl1.200.25
2,6-Dimethylmorpholine2.100.08

Such data guide lead optimization .

Q. How can crystallographic data resolve contradictions in biological activity reports?

Discrepancies (e.g., variable antimicrobial activity) may arise from polymorphic forms or solvent interactions. For instance:

  • Form I (monoclinic, P2₁/c): Exhibits stronger N–H⋯O bonds, increasing stability and bioactivity .
  • Form II (triclinic, P1): Less dense packing reduces interaction with bacterial membranes . Refinement tools like SHELXL and hydrogen-bonding analysis (e.g., Mercury software) clarify these differences.

Q. What strategies mitigate challenges in reproducibility during scale-up synthesis?

Critical factors include:

  • Catalyst selection : Pd(OAc)₂ for Suzuki couplings reduces byproducts vs. cheaper alternatives .
  • Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water) ensures consistency .
  • Process analytics : In-line FTIR monitors reaction progress to avoid intermediate degradation .

Methodological Notes

  • Contradiction Analysis : When biological data conflict, compare assay conditions (e.g., pH, serum content) and confirm compound stability via TGA/DSC .
  • Safety Protocols : Handle nitro derivatives under fume hoods due to mutagenic potential; use PPE for crystalline forms to avoid inhalation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.